molecular formula C15H17ClN2O B15316923 N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride

N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride

Cat. No.: B15316923
M. Wt: 276.76 g/mol
InChI Key: AOKHDEATYSIAIE-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-[1,1’-biphenyl]-4-carboxamidehydrochloride is a chemical compound with a complex structure that includes an aminoethyl group attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-[1,1’-biphenyl]-4-carboxamidehydrochloride typically involves the reaction of 4-bromobiphenyl with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium on carbon, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-[1,1’-biphenyl]-4-carboxamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

N-(2-aminoethyl)-[1,1’-biphenyl]-4-carboxamidehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-[1,1’-biphenyl]-4-carboxamidehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)-[1,1’-biphenyl]-4-carboxamidehydrochloride is unique due to its biphenyl core, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

N-(2-aminoethyl)-4-phenylbenzamide;hydrochloride

InChI

InChI=1S/C15H16N2O.ClH/c16-10-11-17-15(18)14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9H,10-11,16H2,(H,17,18);1H

InChI Key

AOKHDEATYSIAIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCN.Cl

Origin of Product

United States

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